3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the reaction of 3,4-dimethoxybenzohydrazide with tosylmethyl isocyanide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the formation of the oxadiazole ring .
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can be compared with similar compounds such as:
3-(3,4-Dimethoxyphenyl)-propionic acid: Known for its use in organic synthesis.
3,4-Dimethylphenyl isocyanate: Used in the production of polymers and other materials.
3,4-Dimethoxyphenyl thiocyanate: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structural features and the versatility of the oxadiazole ring, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-4-7-14(8-5-12)26(21,22)11-17-19-18(20-25-17)13-6-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAAGSPJBGRHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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